molecular formula C13H25NO B1485650 1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol CAS No. 2153268-08-5

1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485650
CAS RN: 2153268-08-5
M. Wt: 211.34 g/mol
InChI Key: VYKRXYDVMHADKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol, also known as 1-Cyclohexyl-N-ethyl-methylcyclobutanol (CEMCB), is a cyclic ether that has been studied for its potential applications in drug discovery and development. CEMCB is a relatively new compound and has been studied for its potential as a novel drug target. It has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, antibacterial, and antiviral properties. CEMCB has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with proteins and other molecules.

Scientific Research Applications

Crystal Structure Analysis

A study demonstrated the crystal structure of a compound with similar structural motifs, emphasizing the significance of cyclobutane derivatives in medicinal chemistry due to their antibacterial effects and structural properties (Sarı et al., 2002).

Stereodivergent Syntheses

Research on the stereodivergent synthesis of bis(cyclobutane) β-dipeptides from cyclobutane derivatives highlights the potential for creating structurally unique bioactive compounds (Izquierdo et al., 2002).

Photopolymerization and Photo-Copolymerization

The photoreactivity of diolefin compounds in the crystalline state was explored, showing the formation of oligomers with cyclobutane skeletons, which could have implications for material science and polymer chemistry (Hasegawa et al., 1989).

properties

IUPAC Name

1-[[cyclohexyl(ethyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-14(11-13(15)9-6-10-13)12-7-4-3-5-8-12/h12,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKRXYDVMHADKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1(CCC1)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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